LNA Monomers Increase Duplex Tm by 1.5–4°C per Modification vs. <1°C for 2′-OMe Monomers
In a systematic comparison of antisense oligonucleotide designs, LNA-modified 18-mer oligonucleotides exhibited an increased melting temperature (Tm) of 1.5–4°C per LNA modification relative to unmodified DNA, depending on modification position [1]. Under identical experimental conditions, 2′-O-methyl (2′-OMe) modifications increased Tm by less than 1°C per modification, while phosphorothioate (PS) modifications reduced Tm compared to unmodified DNA [1]. The efficiency of supporting RNase H cleavage correlated directly with target RNA affinity, ranking LNA > 2′-O-methyl > DNA > phosphorothioate [1].
| Evidence Dimension | Increase in duplex melting temperature (Tm) per modification |
|---|---|
| Target Compound Data | 1.5–4°C per LNA monomer |
| Comparator Or Baseline | 2′-OMe: <1°C per monomer; Phosphorothioate: negative ΔTm (Tm reduced); Unmodified DNA: baseline (0°C ΔTm) |
| Quantified Difference | LNA provides 1.5–3°C greater ΔTm per monomer than 2′-OMe; ≥2.5°C greater than phosphorothioate |
| Conditions | 18-mer antisense oligonucleotides; duplex formation with complementary RNA; thermal denaturation assay |
Why This Matters
Higher ΔTm per monomer enables design of shorter oligonucleotides with equivalent or superior target binding, reducing synthesis costs and off-target potential.
- [1] Kurreck J, Wyszko E, Gillen C, Erdmann VA. Design of antisense oligonucleotides stabilized by locked nucleic acids. Nucleic Acids Res. 2002;30(9):1911-1918. View Source
